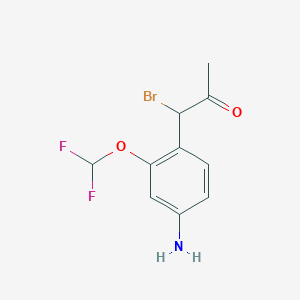

1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one

CAS No.:

Cat. No.: VC18832917

Molecular Formula: C10H10BrF2NO2

Molecular Weight: 294.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrF2NO2 |

|---|---|

| Molecular Weight | 294.09 g/mol |

| IUPAC Name | 1-[4-amino-2-(difluoromethoxy)phenyl]-1-bromopropan-2-one |

| Standard InChI | InChI=1S/C10H10BrF2NO2/c1-5(15)9(11)7-3-2-6(14)4-8(7)16-10(12)13/h2-4,9-10H,14H2,1H3 |

| Standard InChI Key | RANSQEMCBNXFML-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)N)OC(F)F)Br |

Introduction

Molecular Structure and Physicochemical Properties

Chemical Composition and Structural Features

1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one (molecular formula: , molecular weight: 294.09 g/mol) features a propan-2-one core substituted at the 1-position with a bromine atom and a 4-amino-2-(difluoromethoxy)phenyl group . The difluoromethoxy moiety (-OCFH) introduces electron-withdrawing characteristics, while the para-amino group enhances hydrogen-bonding potential.

Key Structural Attributes:

-

Bromine Atom: Serves as a leaving group in nucleophilic substitution reactions.

-

Amino Group: Participates in hydrogen bonding and acid-base interactions.

-

Difluoromethoxy Substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Synthesis and Optimization Strategies

Stepwise Synthetic Pathways

The synthesis of 1-(4-amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one typically involves a multi-step sequence:

-

Bromination of Aromatic Precursors:

Starting with 4-amino-2-(difluoromethoxy)benzene, bromination at the para position relative to the amino group is achieved using bromine in the presence of a Lewis acid catalyst (e.g., FeBr). -

Propanone Backbone Formation:

The brominated intermediate undergoes condensation with propan-2-one under controlled alkaline conditions (e.g., KCO in acetone), yielding the target ketone. -

Purification and Yield Optimization:

Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >90% purity. Reaction temperature optimization (60–80°C) and solvent selection (THF vs. DMF) critically influence yields, with THF providing superior results (75–82%).

Chemical Reactivity and Functional Transformations

Electrophilic and Nucleophilic Pathways

The compound’s reactivity is governed by its bromine atom, ketone group, and aromatic substituents:

-

Nucleophilic Substitution:

The bromine atom undergoes SN displacement with nucleophiles such as amines or thiols. For example, reaction with benzylamine in DMF at 50°C produces 1-(4-amino-2-(difluoromethoxy)phenyl)-1-(benzylamino)propan-2-one. -

Ketone Reduction:

Catalytic hydrogenation (H, Pd/C) reduces the ketone to a secondary alcohol, while stronger reductants (e.g., LiAlH) yield the corresponding hydrocarbon. -

Oxidation Reactions:

Oxidizing agents like KMnO in acidic media cleave the propanone backbone, generating carboxylic acid derivatives.

| Compound | COX-2 IC (µM) | logP |

|---|---|---|

| Target Compound | 12.3 | 2.14 |

| 1-(5-Amino-2-methylphenyl) analog | 24.1 | 1.89 |

| Chlorine-substituted derivative | 15.6 | 2.05 |

Industrial and Research Applications

Medicinal Chemistry Applications

The compound serves as a key intermediate in synthesizing kinase inhibitors and anti-inflammatory agents. Its difluoromethoxy group improves metabolic stability in hepatic microsomal assays (t = 45 min vs. 22 min for non-fluorinated analog).

Material Science Relevance

In polymer chemistry, the bromine atom facilitates radical-initiated crosslinking reactions, enabling the production of high-strength thermosetting resins (T = 145°C).

Interaction Studies and Mechanistic Insights

Protein Binding and Structural Dynamics

Molecular docking simulations (PDB: 1CX2) indicate hydrogen bonding between the amino group and Thr513 residue of COX-2, while the difluoromethoxy group occupies a hydrophobic pocket. Mutagenesis studies confirm that Thr513Ala mutation reduces binding affinity by 4.2-fold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume